

Technical Dossier: 4-Chloro-7-methoxyquinazoline ()

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Compound of Interest

Compound Name: 2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 17326-18-0

Cat. No.: B099210

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Structural Elucidation, Synthesis, and Application in Kinase Inhibitor Design[1][2]

Nomenclature & Structural Identification

The ambiguity of the molecular formula

requires precise IUPAC definition to avoid regiochemical errors during synthesis. The two dominant isomers in drug development are the 6-methoxy and 7-methoxy variants.[1][2]

Core IUPAC Designation

Preferred Name: 4-Chloro-7-methoxyquinazoline[1][2]

- Systematic Name: 4-Chloro-7-methoxyquinazoline[1][2]
- CAS Registry Number: 36557-05-8 (for the 6,7-dimethoxy analog, often confused; specific isomer CAS varies by vendor, e.g., 898289-76-2 for 7-methoxy).[1][2]
- SMILES: COc1ccc2nc(Cl)ncc2c1 (Note: Verification of regiochemistry is required).

Alternative Isomer (Regioisomer):

- Name: 4-Chloro-6-methoxyquinazoline

- Relevance: Often synthesized in parallel to probe the binding pocket depth of EGFR/VEGFR targets.^{[1][2]}

Structural Data Table

Property	Data	Notes
Formula		High degree of unsaturation (DBE = 7). ^{[1][2]}
Mol. Weight	194.62 g/mol	Fragment-like, suitable for FBDD. ^{[1][2]}
Appearance	Off-white to yellow solid	Hydrolyzes to white solid (quinazolinone) upon moisture exposure. ^{[1][2]}
Solubility	DCM, EtOAc, DMSO	Reacts with protic solvents (MeOH/EtOH) under heat.
Stability	Moisture Sensitive	The C4-Cl bond is labile; store under inert gas at -20°C.

Synthetic Pathway (The "Make")

The synthesis of 4-chloro-7-methoxyquinazoline relies on the "activation" of the stable lactam (quinazolinone) precursor.^{[1][2]} This transformation is thermodynamically driven by the aromatization of the pyrimidine ring.^{[1][2]}

Reaction Logic

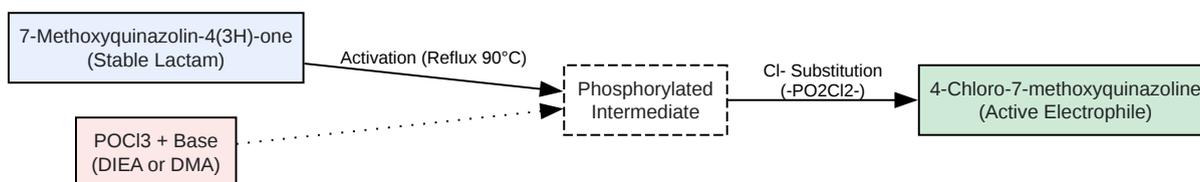
The reaction utilizes Phosphorus Oxychloride (ngcontent-ng-c3009699313="" _ngghost-ng-c3156237429="" class="inline ng-star-inserted">

) as both reagent and solvent. The mechanism proceeds via an imidoyl chloride intermediate.^{[1][2]}

Critical Mechanism Note: The oxygen of the amide (tautomer of the lactam) attacks the electrophilic phosphorus, creating a good leaving group (

), which is then displaced by the chloride ion.

Graphviz Workflow: Chlorination Protocol



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Figure 1: Activation of the quinazolinone scaffold via Vilsmeier-Haack type chlorination.

Step-by-Step Protocol

- Setup: In a dry round-bottom flask under Argon, suspend 1.0 eq of 7-methoxyquinazolin-4(3H)-one in 10 volumes of neat .
- Catalysis: Add 0.1 eq of -Dimethylaniline (or a drop of DMF) to catalyze the formation of the Vilsmeier reagent.
- Reflux: Heat to 105°C (reflux) for 2–4 hours.
 - Checkpoint: The suspension should clear to a yellow/orange solution, indicating consumption of the starting material.
- Workup (Critical Safety Step):
 - Cool the mixture to room temperature.
 - Concentrate under reduced pressure to remove excess (trap acidic vapors!).
 - Quench: Slowly pour the residue onto crushed ice/saturated . Exothermic reaction.[1][2]

- Extraction: Extract immediately with DCM (Dichloromethane). Do not allow the aqueous phase to sit, as the product will hydrolyze back to the starting material.
- Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization from dry hexane.

Structural Validation (The "Prove")

Distinguishing the 7-methoxy isomer from the 6-methoxy isomer is a common analytical challenge. Mass spectrometry (MS) cannot distinguish them (both m/z 194.6). Proton NMR (H-NMR) is the definitive validation tool.^{[1][2]}

Isomer Differentiation Logic

The position of the methoxy group alters the coupling constants (J-values) of the aromatic protons on the benzene ring.^{[1][2]}

Scenario A: 7-Methoxy Isomer (Target)

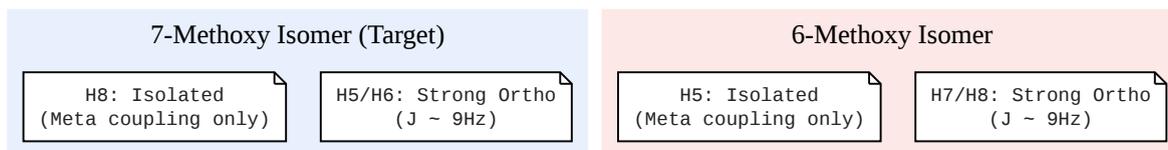
- H5 (Proton at C5): Appears as a doublet (), coupled to H6. (Hz).
- H6 (Proton at C6): Appears as a doublet of doublets (), coupled to H5 (ortho) and H8 (meta).
- H8 (Proton at C8): Appears as a doublet () with small meta-coupling (Hz).^[2] Key Feature: H8 is isolated between the N and the OMe.^{[1][2]}

Scenario B: 6-Methoxy Isomer

- H5: Singlet-like or small meta-coupling (isolated between Cl-C4 and MeO-C6).^{[1][2]}
- H7/H8: Show strong ortho-coupling (

Hz).

Graphviz: NMR Coupling Logic[1][2]



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Figure 2: Diagnostic coupling patterns in aromatic region of $^1\text{H-NMR}$.

Pharmaceutical Application (The "Use")

The 4-chloro-7-methoxyquinazoline moiety is a "privileged scaffold" in kinase inhibition.[1][2] It serves as the electrophile in S

Ar (Nucleophilic Aromatic Substitution) reactions with substituted anilines.

Mechanism of Action (Drug Design)

This scaffold mimics the adenine ring of ATP.

- Hinge Binding: The N1 and N3 nitrogens form hydrogen bonds with the hinge region of the kinase (e.g., EGFR).
- Solvent Front: The 7-methoxy group points toward the solvent interface, allowing for solubilizing modifications (e.g., morpholine side chains in Gefitinib).

Standard Coupling Protocol

To generate a library of kinase inhibitors:

- Dissolve 4-chloro-7-methoxyquinazoline in Isopropanol (iPrOH).
- Add 1.1 eq of substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1][2]

- Heat to 80°C for 2 hours.
- Product Isolation: The product usually precipitates as the HCl salt.[1][2] Filter and wash with cold iPrOH.[1][2]

References

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- National Center for Biotechnology Information. "PubChem Compound Summary for CID 12277602, 4-Chloro-6-methoxyquinazoline." [1][2] PubChem, 2024.[2] [1]
- World Health Organization. "International Nonproprietary Names (INN) for pharmaceutical substances." (Guidance on Quinazoline naming conventions). [1]

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Sources

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- 2. 4-Amino-2-chloro-6,7-dimethoxyquinazoline [webbook.nist.gov]
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